Home > Products > Screening Compounds P68704 > Imidazo[1,5-a]pyrazin-8(7H)-one
Imidazo[1,5-a]pyrazin-8(7H)-one - 56468-21-4

Imidazo[1,5-a]pyrazin-8(7H)-one

Catalog Number: EVT-438153
CAS Number: 56468-21-4
Molecular Formula: C6H5N3O
Molecular Weight: 135.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Methylimidazo[1,5-a]pyrazin-8(7H)-one

    Compound Description: This compound serves as a central scaffold in developing novel Bromodomain and Extraterminal Domain (BET) family inhibitors, specifically targeting BRD4. [, , , ] Research indicates that derivatives of this compound exhibit potent inhibitory activity against BRD4 and show promise as anti-tumor agents, particularly in pancreatic cancer models. []

2-Methyl-6-phenyl-8-(4-substituted phenyl)imidazo[1,2-a]pyrazin-3(7H)-ones

    Compound Description: This series of compounds exhibits a unique pH-dependent bimodal chemiluminescence when interacting with superoxide anions. [] This property makes them valuable as potential pH indicators and probes for detecting superoxide anions.

2-(Furan-2-ylmethyl)-6-(4-(hydroxymethyl)phenyl)-8-(phenylthio)imidazo[1,2-a]pyrazin-3(7H)-one (Molecule A2)

    Compound Description: This compound demonstrates potential as a novel substrate for nanoluciferase (NLuc) bioluminescence. [] Its application in biological evaluations, both in vitro and in vivo, is under investigation.

2-(Furan-2-ylmethyl)-6-(4-amino-3-fluorophenyl)-8-(phenylthio)imidazo[1,2-a]pyrazin-3(7H)-one (Molecule A3)

    Compound Description: Like Molecule A2, Molecule A3 exhibits properties suitable for use as a substrate in NLuc bioluminescence techniques. [] Its potential for broadening the application of NLuc, particularly in in vivo bioluminescent imaging, is being explored.

4H-Pyrazino[1,2-a]pyrimidine-4,9(8H)-diones

    Compound Description: These compounds are synthesized from 3-amino-2(1H)-pyrazinones and are considered potential candidates for drug research. [, ]

6,7-Dihydro-5H-imidazo[1,5-a]pyrazin-8-ones

    Compound Description: These compounds, synthesized from Meldrum's acid, are structurally similar to Imidazo[1,5-a]pyrazin-8(7H)-one and have potential applications in drug discovery due to their chiral nature and diverse substituent possibilities. [, ]

Source and Classification

Imidazo[1,5-a]pyrazin-8(7H)-one belongs to the class of imidazole derivatives, specifically categorized under pyrazine-containing heterocycles. Its structure includes a five-membered imidazole ring fused to a six-membered pyrazine ring, making it part of a larger family of nitrogen-containing heterocycles known for their diverse biological activities. The compound is often synthesized for research purposes and has been evaluated for its role in cancer therapeutics due to its interaction with bromodomain proteins like BRD9, which are implicated in various cancers .

Synthesis Analysis

The synthesis of Imidazo[1,5-a]pyrazin-8(7H)-one can be achieved through several methods, with notable approaches including:

  • One-Pot Transformation: A prominent method involves the use of mesoionic 1,3-oxazolium-5-olates reacting with TosMIC (a reagent that facilitates the formation of nitrogen-containing heterocycles). This method allows for efficient conversion to imidazo[1,5-a]pyrazin-8(7H)-ones in a single reaction step, showcasing a streamlined synthetic route .
  • Multistep Synthesis: Another approach details the multistep synthesis involving initial formation of intermediates that undergo cyclization to yield the final product. This method may involve various reagents and conditions tailored to optimize yield and purity .

Key parameters in these syntheses include temperature control, reaction time, and the stoichiometry of reactants, which are critical for achieving high yields and desired product characteristics.

Molecular Structure Analysis

The molecular structure of Imidazo[1,5-a]pyrazin-8(7H)-one can be described as follows:

  • Chemical Formula: C7_{7}H6_{6}N4_{4}O
  • Molecular Weight: Approximately 162.15 g/mol
  • Structure Features: The compound features a fused bicyclic structure where the imidazole ring contributes two nitrogen atoms while the pyrazine ring adds two more nitrogen atoms. This unique arrangement provides specific electronic properties conducive to biological activity.

Crystallographic studies may provide further insights into its three-dimensional conformation and interactions with biological targets .

Chemical Reactions Analysis

Imidazo[1,5-a]pyrazin-8(7H)-one participates in various chemical reactions:

  • Bromodomain Inhibition: The compound has been shown to inhibit BRD9 with IC50_{50} values indicating potent biological activity. For instance, certain derivatives exhibit IC50_{50} values as low as 35 nM, indicating strong binding affinity .
  • Functionalization Reactions: The compound can undergo functionalization at various positions on the ring systems, allowing for the development of analogs with enhanced or modified biological activities.

These reactions are typically monitored using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure product identity and purity.

Mechanism of Action

The mechanism of action for Imidazo[1,5-a]pyrazin-8(7H)-one primarily involves its interaction with bromodomain proteins. These proteins recognize acetylated lysines on histones and non-histone proteins, facilitating transcriptional regulation.

Upon binding to BRD9, Imidazo[1,5-a]pyrazin-8(7H)-one disrupts the interaction between BRD9 and acetylated lysines, leading to changes in gene expression profiles associated with tumor growth and proliferation. Docking studies have elucidated binding affinities and interactions at the molecular level, providing insights into structure-activity relationships .

Physical and Chemical Properties Analysis

The physical and chemical properties of Imidazo[1,5-a]pyrazin-8(7H)-one include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are employed to confirm its structural integrity .

Applications

Imidazo[1,5-a]pyrazin-8(7H)-one has several scientific applications:

  • Drug Development: It serves as a lead compound for developing selective inhibitors targeting bromodomain proteins involved in cancer progression.
  • Biological Research: Used as a chemical probe in studies exploring the functions of bromodomains in epigenetic regulation and cancer biology.

The ongoing research into this compound aims to expand its application scope within pharmacology and molecular biology .

Introduction to Imidazo[1,5-a]pyrazin-8(7H)-one in Targeted Drug Discovery

Role of Bromodomain-Containing Proteins in Epigenetic Regulation

Bromodomains (BrDs) are evolutionarily conserved protein modules that function as epigenetic "readers" of histone lysine acetylation marks. These structural domains, typically comprising ~110 amino acids folded into a left-handed four-helix bundle (αZ, αA, αB, αC), recognize acetylated lysine residues through a conserved asparagine residue in their BC-loop region. The human genome encodes 61 bromodomains distributed across 46 proteins, which participate in diverse chromatin-mediated processes including transcriptional activation, nucleosome remodeling, and histone modification crosstalk. The acetyl-lysine (Kac) binding function was first elucidated for the PCAF (p300/CBP-associated factor) bromodomain through NMR studies demonstrating concentration-dependent chemical shift perturbations upon binding to acetylated histone H4 peptides. Bromodomain-containing proteins serve as critical nodal points in epigenetic signaling pathways by recruiting transcriptional complexes to acetylated chromatin regions, thereby converting histone modification patterns into functional genomic outputs [8].

The bromodomain and extra-terminal (BET) protein family (BRD2, BRD3, BRD4, BRDT) features two tandem bromodomains (BD1 and BD2) that exhibit differential histone recognition specificities. While BD1 domains preferentially bind dual-acetylated H4K5acK8ac marks, BD2 domains display broader ligand versatility, interacting with acetylated transcription factors like cyclin T1 of the positive transcription elongation factor b (p-TEFb) complex. This functional dichotomy enables BET proteins to regulate distinct transcriptional programs, positioning them as master regulators of oncogenic and inflammatory gene expression. Beyond the BET family, specialized bromodomains within chromatin remodeling complexes like SWI/SNF (BAF) have emerged as compelling targets for precision oncology approaches [8].

BRD9 as a Subunit of SWI/SNF Chromatin Remodeling Complexes in Oncogenesis

BRD9 functions as a critical subunit within the non-canonical BAF (ncBAF) chromatin remodeling complex, distinguished from canonical SWI/SNF complexes by its unique composition incorporating BRD9, GLTSCR1, and GLTSCR1L. This specialized complex localizes to CTCF-defined boundaries and genomic sites marked by H3K4me3 and H3K27ac, regulating nucleosome positioning at promoter and enhancer elements of key oncogenic drivers. Genomic analyses have revealed recurrent mutations in SWI/SNF complex components across ~20% of human malignancies, with BRD9 itself implicated in acute myeloid leukemia, synovial sarcoma, and pancreatic ductal adenocarcinoma through both loss-of-function and gain-of-function mechanisms [2].

Table 1: BRD9's Role in Oncogenic Processes

Biological FunctionMechanistic ImpactOncogenic Association
Chromatin RemodelingATP-dependent nucleosome repositioning at CTCF sitesAltered tumor suppressor expression
Transcriptional RegulationMaintenance of super-enhancer architectureMYC, BCL2, CDK6 overexpression
Complex SpecializationncBAF-specific targetingSynthetic lethal dependencies
Protein InteractionsRecruitment of histone acetyltransferasesAberrant growth factor signaling

Unlike the BET bromodomains, BRD9 contains a single bromodomain with unique structural features in its ZA-loop that create a distinct hydrophobic channel. This architectural difference enables selective targeting approaches to disrupt BRD9-dependent chromatin remodeling without affecting broader BET protein functions. BRD9 inhibition has been shown to disrupt the maintenance of leukemia stem cells in AML models and reverse the immunosuppressive tumor microenvironment in solid malignancies. These observations position BRD9 as a compelling epigenetic target for cancers dependent on ncBAF complex activity [2] [8].

Emergence of Imidazo[1,5-a]pyrazin-8(7H)-one as a Privileged Scaffold in Medicinal Chemistry

The imidazo[1,5-a]pyrazin-8(7H)-one core has emerged as a privileged scaffold in bromodomain inhibitor development due to its unique physicochemical profile and binding-mode adaptability. Pioneering work published in Bioorganic & Medicinal Chemistry demonstrated this scaffold's utility in targeting BRD9 through systematic structure-activity relationship (SAR) studies. Researchers synthesized derivatives featuring diverse substituents at the N7, C1, and C3 positions, identifying compounds with nanomolar inhibitory potency against BRD9. Particularly notable were compound 27 (IC₅₀ = 35 nM) and compound 29 (IC₅₀ = 103 nM), which exhibited both biochemical potency and cellular activity in tumor proliferation assays [2].

The scaffold's binding efficacy stems from its ability to form critical hydrogen bonds with conserved asparagine residues (Asn100 in BRD9) through the lactam carbonyl oxygen, mimicking native acetyl-lysine interactions. The electron-deficient nature of the fused ring system facilitates π-cation stacking with proximal aromatic residues (Tyr106/ Tyr57 in BRD9 BD), while the N7 position accommodates solubilizing groups that project toward the ZA channel. This balanced interaction profile enables high ligand efficiency, distinguishing it from bulkier benzodiazepine-based bromodomain inhibitors. Molecular docking studies reveal how C3-substituted aryls or heteroaryls occupy the hydrophobic acetyl-lysine binding pocket, with potency enhancements observed for 1,3-dimethylbenzimidazolone derivatives that leverage additional water-mediated hydrogen bonds [2].

Table 2: Representative Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives as BRD9 Inhibitors

CompoundSubstituentsBRD9 IC₅₀ (nM)A549 Cell IC₅₀ (μM)Structural Features
271,3-dimethyl, N7-cyclopropylmethyl356.12Optimal ZA channel engagement
291-methyl-3-phenyl, N7-benzyl1031.76Enhanced hydrophobic pocket filling
Unsubstituted coreNone>10,000InactiveBaseline activity reference
BRD4 inhibitor analog7-methyl>1000 (BRD9)NTDemonstrates BRD9 selectivity

Beyond BRD9 inhibition, this scaffold demonstrates remarkable target versatility. Structural analogs have been developed as corticotropin-releasing hormone (CRH) receptor ligands through strategic decoration with arylpiperazine groups at N7, highlighting the scaffold's adaptability to diverse target classes. The synthetic accessibility from commercially available pyrazine derivatives further enhances its drug discovery utility, enabling rapid analog generation through microwave-assisted condensation or palladium-catalyzed cross-coupling reactions. Patent literature indicates applications in dipeptidyl peptidase-4 (DPP-4) inhibitors for type-2 diabetes, reinforcing its status as a privileged structure in medicinal chemistry [4] [7].

Properties

CAS Number

56468-21-4

Product Name

Imidazo[1,5-a]pyrazin-8(7H)-one

IUPAC Name

7H-imidazo[1,5-a]pyrazin-8-one

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C6H5N3O/c10-6-5-3-7-4-9(5)2-1-8-6/h1-4H,(H,8,10)

InChI Key

SLYRIXNICMCXFH-UHFFFAOYSA-N

SMILES

C1=CN2C=NC=C2C(=O)N1

Canonical SMILES

C1=CN2C=NC=C2C(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.